molecular formula C8H16O2 B13024895 2-(Propan-2-yl)oxan-4-ol

2-(Propan-2-yl)oxan-4-ol

Cat. No.: B13024895
M. Wt: 144.21 g/mol
InChI Key: VRULKBRREABTGS-UHFFFAOYSA-N
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Description

2-Isopropyltetrahydro-2H-pyran-4-ol is a chemical compound with the molecular formula C8H16O2. It is a member of the tetrahydropyran family, which is characterized by a six-membered ring containing five carbon atoms and one oxygen atom. This compound is known for its applications in various fields, including the fragrance industry, where it is used as a component in perfumes and other scented products .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Isopropyltetrahydro-2H-pyran-4-ol can be synthesized through a Prins cyclization reaction. This reaction involves the cyclization of an aldehyde and an unsaturated alcohol in the presence of an acid catalyst. Common catalysts used in this reaction include sulfuric acid, p-toluenesulfonic acid, and Amberlyst 15 . The reaction conditions typically involve heating the reactants in the presence of the catalyst, with the addition of water to improve selectivity and yield .

Industrial Production Methods

In industrial settings, the production of 2-isopropyltetrahydro-2H-pyran-4-ol often involves the use of heterogeneous catalysts, such as iron-modified silica. These catalysts offer advantages such as reusability and ease of separation from the reaction mixture . The reaction is carried out under controlled conditions to ensure high selectivity and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyltetrahydro-2H-pyran-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups in the compound and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize 2-isopropyltetrahydro-2H-pyran-4-ol to form corresponding ketones or carboxylic acids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound to its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) to introduce different substituents into the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions typically produce alcohols.

Mechanism of Action

The mechanism of action of 2-isopropyltetrahydro-2H-pyran-4-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Isopropyltetrahydro-2H-pyran-4-ol is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

2-propan-2-yloxan-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-6(2)8-5-7(9)3-4-10-8/h6-9H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRULKBRREABTGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC(CCO1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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